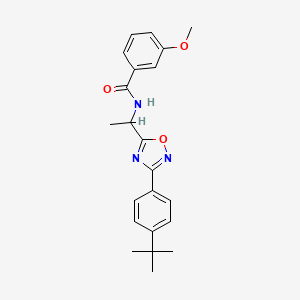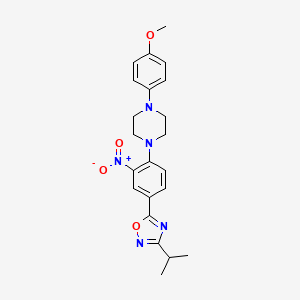![molecular formula C15H14Cl2N2O3S B7712421 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide CAS No. 432003-67-3](/img/structure/B7712421.png)
2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide, also known as BDA-410, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 2009 by researchers at the University of Texas Southwestern Medical Center, and since then, its mechanism of action and potential applications have been investigated in a number of scientific studies.
Mechanism of Action
2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of a number of cellular processes. HSP90 is overexpressed in many cancer cells, and its inhibition can lead to the degradation of a number of oncogenic proteins, leading to the inhibition of cancer cell growth. 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been shown to induce the expression of a number of genes involved in apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide is its specificity for HSP90, which reduces the risk of off-target effects. It has also been shown to have a favorable toxicity profile in preclinical studies. However, one limitation of 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosing and administration schedule for 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide in clinical trials.
Future Directions
There are a number of future directions for research on 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide. One area of interest is the development of more soluble analogs of 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide that can be administered more easily in vivo. Another area of interest is the investigation of the potential use of 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide in combination with other cancer treatments, such as immune checkpoint inhibitors. Finally, more research is needed to determine the optimal patient population and dosing schedule for 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide in clinical trials.
Synthesis Methods
The synthesis of 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide involves a multi-step process that starts with the reaction of 2,4-dichlorobenzylamine with benzenesulfonyl chloride to form the intermediate 2,4-dichlorobenzyl benzenesulfonate. This intermediate is then reacted with sodium acetate and acetic anhydride to produce the final product, 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide. The synthesis method has been described in detail in a number of scientific publications.
Scientific Research Applications
2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of a number of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide has also been investigated for its potential use in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
properties
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c16-12-7-6-11(14(17)8-12)9-19(10-15(18)20)23(21,22)13-4-2-1-3-5-13/h1-8H,9-10H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWDIJYWYOUWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-phenyl ((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)sulfite](/img/structure/B7712371.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7712374.png)

![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7712390.png)






